N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine

Lipophilicity Peptide physicochemical properties SPPS building block selection

This is a specialty Fmoc-protected L-phenylalanine building block. Its defining feature is a rigid, linear diphenylethyne side-chain installed via Sonogashira cross-coupling, which provides an internal, CuAAC-inert alkyne. This particular geometry is pharmacologically essential for mimicking the validated IL-2/IL-2Rα antagonist scaffold (Ro 26-4550, IC₅₀ = 3 µM), a feature not replicated by simple 4-iodo or 4-ethynyl analogs. The high XLogP (6.7) also makes it a critical tool for lipophilicity scanning in peptide lead optimization without halogen-associated metabolic liabilities. Procure this to maintain SAR fidelity.

Molecular Formula C32H25NO4
Molecular Weight 487.5 g/mol
Cat. No. B12304620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-(2-phenylethynyl)-L-phenylalanine
Molecular FormulaC32H25NO4
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C32H25NO4/c34-31(35)30(20-24-18-16-23(17-19-24)15-14-22-8-2-1-3-9-22)33-32(36)37-21-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-13,16-19,29-30H,20-21H2,(H,33,36)(H,34,35)
InChIKeyXXPMTACBYYCRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine – Procurement-Grade Overview of a Structurally Extended Unnatural Amino Acid Building Block


N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine (CAS 1819336-45-2) is an Fmoc-protected, para-substituted L-phenylalanine derivative featuring a diphenylethyne moiety installed via Sonogashira cross-coupling [1]. With a molecular formula of C₃₂H₂₅NO₄, a molecular weight of 487.5 Da, a computed XLogP of 6.7, and a topological polar surface area (TPSA) of 75.6 Ų, this compound occupies a distinct physicochemical space among commercially available Fmoc-phenylalanine analogs . It is supplied at ≥95–97% purity by specialist vendors including Biosynth (via CymitQuimica) and Amatek Scientific . The compound serves as a protected amino acid monomer for Fmoc-based solid-phase peptide synthesis (SPPS), enabling the incorporation of a rigid, π-extended phenylethynyl side chain into peptide sequences.

Why N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine Cannot Be Interchanged with Simpler Fmoc-Phenylalanine Analogs


The 4-(2-phenylethynyl) substituent imparts a combination of physicochemical and structural features—high lipophilicity (XLogP 6.7), an internal alkyne bridge conferring linear rigidity, and an extended π-surface—that fundamentally distinguish this compound from its closest commercially available Fmoc-protected analogs . Generic substitution with N-Fmoc-4-ethynyl-L-phenylalanine (LogP 4.2, terminal alkyne, CuAAC-competent) , N-Fmoc-4-iodo-L-phenylalanine (LogP ~5.2–6.4, halogen handle, more commodity-priced) [1], or N-Fmoc-4-phenyl-L-phenylalanine (Fmoc-Bip-OH; LogP 7.16, fully aromatic biphenyl) yields divergent lipophilicity, alkyne reactivity profiles, and side-chain geometry. The internal (disubstituted) alkyne of the phenylethynyl group is inert toward copper-catalyzed azide–alkyne cycloaddition (CuAAC), providing orthogonal reactivity relative to terminal alkyne analogs [2]. Where the phenylethynyl moiety has been elaborated into bioactive molecules—as in the IL-2/IL-2Rα antagonist Ro 26-4550 (IC₅₀ = 3 µM)—the substitution pattern is pharmacologically essential and not recapitulated by 4-ethynyl, 4-iodo, or 4-phenyl congeners [3][4]. These multi-dimensional differences preclude simple drop-in replacement in peptide SAR campaigns, bioconjugation workflows, or any application where side-chain geometry and electronic character are design-critical.

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine – Quantitative Comparator Evidence for Differentiated Scientific Selection


Lipophilicity (XLogP) Head-to-Head: Phenylethynyl vs. Ethynyl, Iodo, and Biphenyl Fmoc-Phe Analogs

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine exhibits a computed XLogP of 6.7, positioning it between the 4-iodo (LogP ~5.2–6.4, source-dependent) and 4-biphenyl (LogP 7.16) analogs, and substantially higher than the 4-ethynyl analog (LogP 4.2) [1]. The +2.5 log-unit difference versus the 4-ethynyl congener reflects the significant hydrophobic contribution of the terminal phenyl ring appended via the alkyne spacer. This logP differential corresponds to an approximately 316-fold higher predicted octanol–water partition coefficient for the phenylethynyl compound relative to the ethynyl analog.

Lipophilicity Peptide physicochemical properties SPPS building block selection

Internal Alkyne Orthogonality: Differential Click Chemistry Reactivity vs. Terminal Alkyne Fmoc-Phe Analogs

The 4-(2-phenylethynyl) group contains an internal (disubstituted) alkyne, which is structurally and mechanistically incapable of participating in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the most widely deployed click chemistry reaction [1]. This stands in direct contrast to N-Fmoc-4-ethynyl-L-phenylalanine, whose terminal alkyne is explicitly documented as a CuAAC-competent click chemistry handle (the corresponding free amino acid, 4-ethynyl-L-phenylalanine, is marketed as a click chemistry reagent for CuAAC with azide-bearing molecules) . The internal alkyne of the phenylethynyl compound may, however, participate in strain-promoted azide–alkyne cycloaddition (SPAAC) when incorporated into constrained cyclic systems, or serve as an orthogonal, non-participating structural element in CuAAC-based dual-labeling strategies [2].

Bioorthogonal chemistry CuAAC Click chemistry Peptide bioconjugation

IL-2/IL-2Rα Antagonist Activity: Pharmacological Differentiation Conferred by the Phenylethynyl Moiety

The phenylethynyl-L-phenylalanine scaffold is a pharmacophoric cornerstone of Ro 26-4550 (N-[[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate), a first-in-class small-molecule competitive inhibitor of the IL-2/IL-2Rα protein–protein interaction with an IC₅₀ of 3 µM [1]. The phenylethynyl group is indispensable for this activity: SAR and crystallographic studies (PDB 1M48, 1.95 Å resolution) demonstrate that the diphenylethyne moiety occupies a hydrophobic adaptive groove on IL-2 that is not accessible to smaller 4-substituents [2]. In contrast, 4-ethynyl-L-phenylalanine (pEPA) acts on a completely different target—tryptophan hydroxylase (TPH)—with a Ki of 32.6 ± 6.2 µM, representing a distinct pharmacological profile with no reported IL-2/IL-2Rα activity [3]. The >10-fold difference in primary target and mechanism highlights the functional divergence driven by the 4-substituent.

IL-2 inhibition Protein–protein interaction Medicinal chemistry Immunomodulation

Side-Chain Geometry and Conformational Profile: Linear Rigidity of the Diphenylethyne Linker vs. Bent or Flexible Analogs

The 4-(2-phenylethynyl) side chain features a linear C(sp)–C(sp) alkyne bridge linking two para-substituted phenyl rings, producing a rigid, rod-like extension with an inter-ring center-to-center distance of approximately 7.2 Å (vs. ~4.3 Å for a direct biphenyl C–C bond) and a fully conjugated 14-atom π-system [1]. In contrast, N-Fmoc-4-phenyl-L-phenylalanine (Fmoc-Bip-OH) exhibits a torsional angle of ~35–45° between the two phenyl rings due to ortho-hydrogen repulsion, resulting in a non-coplanar, bent geometry [2]. The saturated analog, N-Fmoc-4-(2-phenylethyl)-L-phenylalanine (where accessible), would introduce two sp³ carbons with free rotation. The phenylethynyl compound also possesses 9 rotatable bonds vs. 6 for the 4-ethynyl analog, reflecting the additional degrees of freedom from the terminal phenyl group while maintaining the linear rigidity of the alkyne bridge .

Molecular geometry Pi-stacking Side-chain conformational analysis Peptide design

Procurement Specification and Supply Landscape: Purity, Pricing, and Vendor Differentiation

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine is available from a limited number of specialist vendors. Amatek Scientific offers the compound at 97% purity with listed pricing of ¥1,050/0.25 g, ¥1,600/0.5 g, and ¥2,400/1 g . Biosynth (distributed via CymitQuimica) supplies the compound at ≥95% purity (product now discontinued, indicating constrained supply) . For comparison, N-Fmoc-4-ethynyl-L-phenylalanine (the closest structural analog) is available from Amatek at comparable pricing (¥1,100/0.25 g, ¥1,700/0.5 g, ¥2,600/1 g at 97% purity) , from Leyan at 98% purity, and from multiple additional vendors including AchemBlock ($180/250 mg, $395/1 g) and Sigma-Aldrich . N-Fmoc-4-iodo-L-phenylalanine, by contrast, is a commodity building block available at $12/1 g (AKSci) to $99/1 g (Krackeler) . The phenylethynyl compound thus occupies a specialist supply niche: pricing comparable to the ethynyl analog but with significantly fewer sourcing options and lower inventory depth.

Procurement Vendor comparison Purity specification Supply chain

N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


IL-2/IL-2Rα Protein–Protein Interaction Inhibitor Development and Fragment-Based Drug Discovery

Medicinal chemistry programs targeting the IL-2/IL-2Rα interface can directly leverage the phenylethynyl scaffold validated by Ro 26-4550 (IC₅₀ = 3 µM, competitive, reversible) [1]. The Fmoc-protected monomer enables SPPS-based incorporation into peptide or peptidomimetic libraries for SAR exploration around the IL-2 adaptive binding groove characterized in the 1.95 Å resolution co-crystal structure (PDB 1M48) [2]. This application is exclusive to the phenylethynyl substitution pattern; neither the 4-ethynyl (TPH-targeted) nor 4-iodo or 4-biphenyl analogs have demonstrated IL-2 antagonist activity [3].

Orthogonal Dual-Labeling Peptide Bioconjugation Strategies Exploiting Internal Alkyne Inertness Toward CuAAC

For peptides requiring two distinct bioorthogonal handles, the CuAAC-inert internal alkyne of the phenylethynyl group can serve as a non-participating structural element while a co-installed terminal alkyne (e.g., from 4-ethynyl-Phe) or azide-bearing residue undergoes CuAAC-mediated conjugation [4]. This orthogonal reactivity profile is not achievable with the terminal-alkyne-containing N-Fmoc-4-ethynyl-L-phenylalanine alone, which would react under CuAAC conditions and cannot provide an inert internal alkyne functionality .

Rational Tuning of Peptide Lipophilicity and Membrane Partitioning in SAR Campaigns

With an XLogP of 6.7—midway between the 4-iodo (LogP ~5.2–6.4) and 4-biphenyl (LogP 7.16) Fmoc-Phe analogs—the phenylethynyl compound enables systematic lipophilicity scanning in peptide lead optimization . The ~316-fold increase in predicted octanol–water partitioning vs. the 4-ethynyl analog (LogP 4.2) provides a measurable hydrophobicity increment for modulating peptide logD, plasma protein binding, and membrane permeability without introducing halogen atoms that may carry metabolic or toxicological liability [5].

π-Extended Peptide Nanomaterials and Supramolecular Hydrogelator Design

The extended, coplanar 14-atom π-system of the phenylethynyl side chain, coupled with the Fmoc group's inherent self-assembly propensity, makes this building block a candidate for Fmoc-peptide hydrogelator libraries where π–π stacking drives nanofibril formation and gel mechanical properties [6]. The linear, rigid diphenylethyne geometry (~7.2 Å inter-ring separation) offers distinct supramolecular packing relative to the twisted biphenyl (Fmoc-Bip-OH) or the shorter ethynyl analog, potentially yielding hydrogels with differentiated storage moduli and fibril morphologies.

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